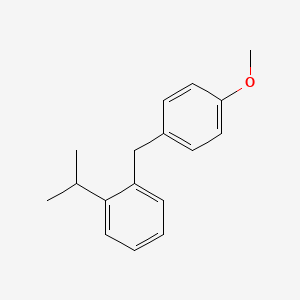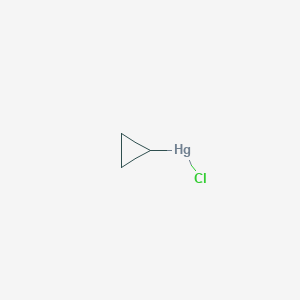![molecular formula C20H18ClN3O3 B14132721 4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 889778-32-9](/img/structure/B14132721.png)
4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexene ring with a carboxylic acid group, a chloro substituent, and an azo-linked phenyl group, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- typically involves multiple steps, starting with the preparation of the cyclohexene ring. The introduction of the carboxylic acid group can be achieved through oxidation reactions, while the chloro substituent is introduced via halogenation. The azo-linked phenyl group is synthesized through a diazotization reaction followed by azo coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with enzymes and receptors in biological systems. The chloro substituent can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
Caffeine: Although structurally different, caffeine shares some chemical properties and is used in similar research contexts.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is unique due to its combination of a cyclohexene ring, carboxylic acid group, chloro substituent, and azo-linked phenyl group
Eigenschaften
CAS-Nummer |
889778-32-9 |
|---|---|
Molekularformel |
C20H18ClN3O3 |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
4-chloro-6-[(4-phenyldiazenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-6-11-17(20(26)27)18(12-13)19(25)22-14-7-9-16(10-8-14)24-23-15-4-2-1-3-5-15/h1-10,17-18H,11-12H2,(H,22,25)(H,26,27) |
InChI-Schlüssel |
CVXYOMRBGWVZQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)




![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)



![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)



